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Compound of Interest

Compound Name: 5-Fluoro-4-hydroxypyrimidine

Cat. No.: B152130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Fluoro-4-hydroxypyrimidine, a fluorinated derivative of the pyrimidine core structure, is a

compound of significant interest in medicinal chemistry and drug development. Its structural

similarity to naturally occurring nucleobases makes it a candidate for investigation as an

antimetabolite, particularly in oncology and virology. Understanding the fundamental

physicochemical properties of this molecule is paramount for its effective utilization in research

and development, influencing aspects from reaction kinetics and formulation to biological

activity and pharmacokinetics. This technical guide provides a comprehensive overview of the

core physicochemical characteristics of 5-Fluoro-4-hydroxypyrimidine, detailed experimental

protocols for their determination, and visualizations of relevant chemical and biological

pathways.

Physicochemical Properties
The physicochemical properties of 5-Fluoro-4-hydroxypyrimidine are summarized in the

tables below. These parameters are crucial for predicting its behavior in various chemical and

biological systems.
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Property Value Source

Chemical Name 5-Fluoro-4-hydroxypyrimidine -

Synonyms
5-fluoropyrimidin-4(3H)-one, 4-

Hydroxy-5-fluoropyrimidine
[1]

CAS Number 671-35-2 [2][3]

Molecular Formula C₄H₃FN₂O [3]

Molecular Weight 114.08 g/mol [3]

Appearance White to off-white solid -

Melting Point 204-205 °C [1]

Boiling Point

Decomposes or sublimes at

elevated temperatures. The

previously reported value of

200.5 °C at 760 mmHg is

inconsistent with the high

melting point.

[4]

Density (estimate) 1.3658 g/cm³ [1]

Solubility and Partitioning
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Property
Value
(Predicted/Comparative)

Source

Water Solubility

Predicted to be sparingly

soluble. The related compound

4-Ethyl-5-fluoro-6-

hydroxypyrimidine has a water

solubility of 94.9 g/L at 20°C.

Solubility in Organic Solvents
Predicted to be slightly soluble

in chloroform and methanol.

LogP (Octanol-Water Partition

Coefficient)

Predicted value for the related

4-Ethyl-5-fluoro-6-

hydroxypyrimidine is 0.19 at

20°C.

[5]

Acidity
Property Value (Predicted) Source

pKa (acidic)

7.52 ± 0.50 (for the related 4-

Ethyl-5-fluoro-6-

hydroxypyrimidine)

[5]

Spectral Data
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Property
Value
(Predicted/Comparative)

Source

UV-Vis (λmax)

Pyrimidine derivatives typically

absorb in the range of 260 nm.

For example, 5-Fluorouracil

has a λmax of approximately

266 nm.

[6][7]

¹H NMR

Predicted spectra for similar

pyrimidine structures show

characteristic peaks for the

pyrimidine ring protons.

[8]

¹³C NMR

Predicted spectra for

pyrimidine derivatives can be

used as a fingerprint for

structural confirmation.

[9][10]

Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided

below. These protocols are based on standard laboratory techniques and can be adapted for 5-
Fluoro-4-hydroxypyrimidine.

Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to

a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Spatula

Mortar and pestle (optional)
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Procedure:

Ensure the 5-Fluoro-4-hydroxypyrimidine sample is dry and finely powdered. If necessary,

gently grind the crystals using a mortar and pestle.

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of

the tube on a hard surface.

Place the capillary tube into the heating block of the melting point apparatus.

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting

point (around 185 °C).

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

Record the temperature at which the first drop of liquid appears (the onset of melting) and

the temperature at which the last solid crystal disappears (completion of melting). This range

is the melting point of the sample.

Solubility Determination (Qualitative)
Principle: This method provides a qualitative assessment of the solubility of a compound in

various solvents.

Apparatus:

Small test tubes

Vortex mixer

Spatula

Pipettes

Solvents:

Water (deionized)

Ethanol
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Methanol

Chloroform

Dimethyl sulfoxide (DMSO)

Procedure:

Add approximately 10 mg of 5-Fluoro-4-hydroxypyrimidine to a clean, dry test tube.

Add 1 mL of the chosen solvent to the test tube.

Vortex the mixture vigorously for 1-2 minutes.

Visually inspect the solution for the presence of undissolved solid.

If the solid dissolves completely, the compound is classified as "soluble" in that solvent at

that concentration.

If undissolved solid remains, the compound is "sparingly soluble" or "insoluble."

To further assess sparingly soluble compounds, the mixture can be gently heated, and any

change in solubility noted. The solution should be cooled to room temperature to check for

precipitation.

pKa Determination by UV-Vis Spectrophotometry
Principle: The pKa of a compound can be determined by measuring the change in its UV-Vis

absorbance spectrum as a function of pH. The Henderson-Hasselbalch equation is used to

relate the absorbance data to the pKa.

Apparatus:

UV-Vis spectrophotometer

pH meter

Quartz cuvettes
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Volumetric flasks and pipettes

Reagents:

Stock solution of 5-Fluoro-4-hydroxypyrimidine in a suitable solvent (e.g., methanol or

water)

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH

6 to 9).

Procedure:

Prepare a series of solutions of 5-Fluoro-4-hydroxypyrimidine at a constant concentration

in the different buffer solutions.

Record the UV-Vis spectrum (e.g., from 200 nm to 400 nm) for each buffered solution.

Identify the wavelength(s) at which the absorbance changes significantly with pH.

Plot absorbance at a selected wavelength versus pH. The pKa is the pH at the midpoint of

the resulting sigmoidal curve.

Alternatively, use the following equation derived from the Henderson-Hasselbalch equation:

pKa = pH + log[(A - AB) / (AA - A)] where:

A is the absorbance at a given pH.

AA is the absorbance of the fully protonated (acidic) form.

AB is the absorbance of the fully deprotonated (basic) form.

Calculate the pKa for each pH value and determine the average.

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key chemical and

biological concepts related to 5-Fluoro-4-hydroxypyrimidine.
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Tautomerism of 5-Fluoro-4-hydroxypyrimidine
5-Fluoro-4-hydroxypyrimidine can exist in tautomeric forms, primarily the hydroxy (enol) and

oxo (keto) forms. The equilibrium between these tautomers is a critical aspect of its chemical

reactivity and biological interactions.

Caption: Keto-enol tautomerism of 5-Fluoro-4-hydroxypyrimidine.

Metabolic Pathway of a Related Compound: 5-
Fluorouracil
5-Fluoro-4-hydroxypyrimidine is structurally related to the well-known anticancer drug 5-

fluorouracil (5-FU). The metabolic activation of 5-FU is a critical pathway for its cytotoxic

effects. A simplified representation of this pathway provides context for the potential biological

relevance of fluorinated pyrimidines.
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Caption: Simplified metabolic activation pathway of 5-Fluorouracil.
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Conclusion
This technical guide provides a foundational understanding of the physicochemical

characteristics of 5-Fluoro-4-hydroxypyrimidine. The presented data, including general,

physical, solubility, and acidic properties, alongside detailed experimental protocols, offer a

valuable resource for researchers. While some properties are based on predictions and

comparisons with structurally similar molecules due to the limited availability of experimental

data, this guide serves as a robust starting point for further investigation. The visualizations of

tautomerism and a relevant metabolic pathway provide a deeper insight into the chemical

behavior and potential biological significance of this compound. Accurate characterization of

these fundamental properties is essential for advancing the research and development of 5-
Fluoro-4-hydroxypyrimidine and related compounds in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b152130#physicochemical-
characteristics-of-5-fluoro-4-hydroxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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